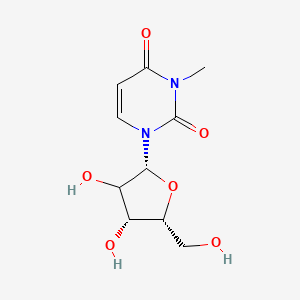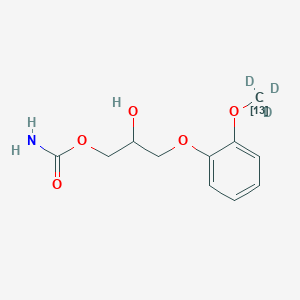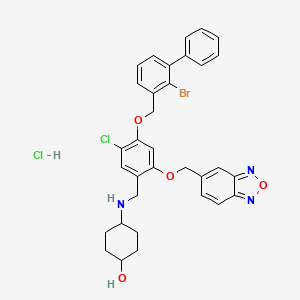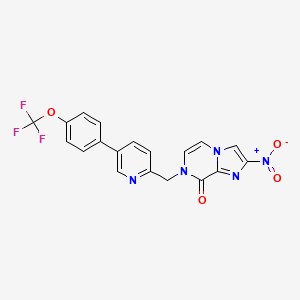
7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential use as an antiviral or anticancer agent.
Industry: Used in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine would involve its incorporation into nucleic acids or interaction with enzymes. This could disrupt normal cellular processes, leading to its biological effects. The specific molecular targets and pathways would depend on the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Ganciclovir: Similar to acyclovir but with broader antiviral activity.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
7-(Butyn-2-yl)-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine may have unique properties due to its specific structure, such as enhanced stability, specificity for certain enzymes, or unique biological activity.
Properties
Molecular Formula |
C14H17N5O6 |
|---|---|
Molecular Weight |
351.31 g/mol |
IUPAC Name |
2-amino-7-but-2-ynyl-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |
InChI |
InChI=1S/C14H17N5O6/c1-2-3-4-18-7-10(16-13(15)17-11(7)23)19(14(18)24)12-9(22)8(21)6(5-20)25-12/h6,8-9,12,20-22H,4-5H2,1H3,(H3,15,16,17,23)/t6-,8?,9+,12-/m1/s1 |
InChI Key |
AUCHAUXFKQCRBO-WURNFRPNSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CC#CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















